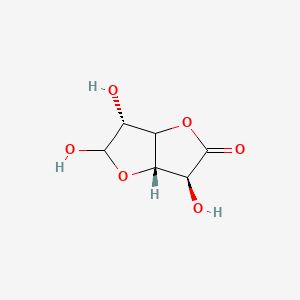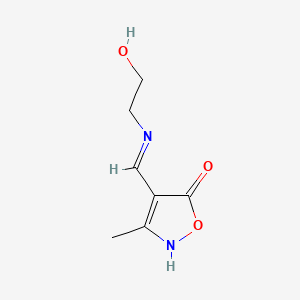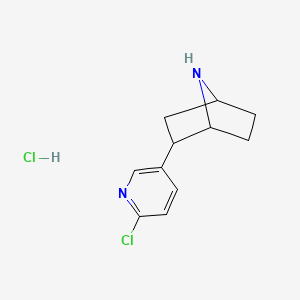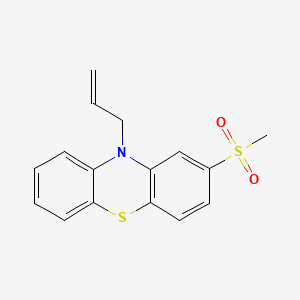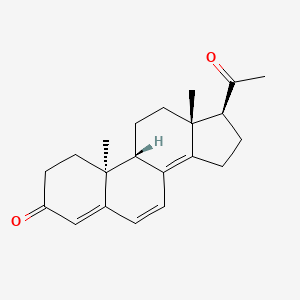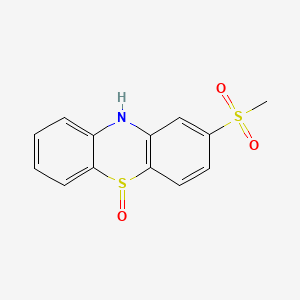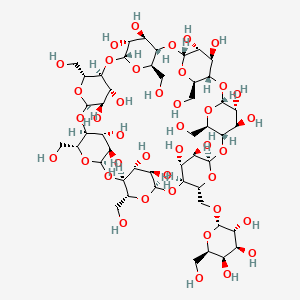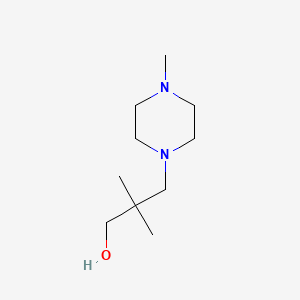
Pipazetate-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate Hydrochloride, a compound belonging to the phenothiazine class. It is primarily used as a cough suppressant. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pipazetate-d10 Hydrochloride involves the reaction of 1-azaphenothiazine with phosgene to form 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to yield Pipazetate. The deuterated form, Pipazetate-d10, is synthesized by using deuterated reagents in place of their non-deuterated counterparts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: Pipazetate-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenothiazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pipazetate-d10 Hydrochloride is extensively used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Pipazetate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pipazetate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Pipazetate-d10 Hydrochloride acts as a cough suppressant by binding to the sigma-1 receptor with an IC50 value of 190 nM . This binding action modulates the medullary cough center in the brain, thereby reducing the frequency and intensity of coughing. Additionally, it has local anesthetic properties, which contribute to its antitussive effects.
Comparison with Similar Compounds
Pipazetate Hydrochloride: The non-deuterated form of Pipazetate-d10 Hydrochloride.
Prothipendyl: Another phenothiazine derivative used as an antipsychotic.
Isothipendyl: A phenothiazine derivative used as an antihistamine.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. Compared to its non-deuterated counterpart, Pipazetate Hydrochloride, the deuterated form provides more precise data in metabolic and pharmacokinetic studies. Prothipendyl and Isothipendyl, while structurally similar, have different therapeutic uses and do not possess the same research utility as this compound.
Properties
CAS No. |
1794886-02-4 |
|---|---|
Molecular Formula |
C21H26ClN3O3S |
Molecular Weight |
446.028 |
IUPAC Name |
2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |
InChI Key |
FEUBUXUFKHXRKO-XPOQWZRRSA-N |
SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
Synonyms |
10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester-d10 Hydrochloride; Pipazethate-d10 Hydrochloride; Pipazethate-d10 Monohydrochloride; 2-(2-Piperidinoethoxy)ethyl-d10 10H-pyrido[3,2-b][1,4]benzothiazine-10-carbo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


